2-Deoxy-D-glucose-[1,2,3H(N)]
Description
Significance of Radiolabeled Glucose Analogs in Metabolic Pathway Investigations
Radiolabeling, a technique that involves attaching radioactive isotopes to molecules, is a cornerstone of modern biochemical and biomedical research. nih.gov Radiolabeled glucose and its derivatives are particularly prominent in exploring metabolic pathways, enzymatic activities, and the flux of metabolites through various biochemical reactions. nih.gov Glucose, as the primary energy source for most living organisms, is central to several key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov
The use of radiolabeled glucose analogs, such as those labeled with Carbon-14 (B1195169) (¹⁴C) or Tritium (B154650) (³H), enables researchers to trace the journey of glucose molecules within cells and tissues. nih.govwikipedia.org This allows for the precise measurement of glucose uptake and metabolism at both the tissue and whole-body levels. nih.gov These techniques are instrumental in studying insulin (B600854) sensitivity, understanding the metabolic dynamics of various diseases, and assessing the impact of pharmacological agents. nih.gov
One of the most significant applications of radiolabeled glucose analogs is in cancer research. Cancer cells are known to exhibit a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect. nih.govnih.govresearchgate.net By using radiolabeled glucose, researchers can quantify the rate of glucose consumption in cancer cells and investigate how different drugs or treatments affect their metabolic pathways. nih.gov
Historical Development and Role of 2-Deoxy-D-glucose (2-DG) as a Biochemical Research Probe
2-Deoxy-D-glucose (2-DG) is a glucose molecule in which the hydroxyl group at the 2-position is replaced by a hydrogen atom. wikipedia.orgnih.gov This seemingly small modification has profound biological consequences. 2-DG is transported into cells via the same glucose transporters as glucose and is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). researchgate.netnih.gov However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be further metabolized in the glycolytic pathway and becomes trapped inside the cell. nih.govresearchgate.nettaylorandfrancis.com
This metabolic trapping is the key to 2-DG's utility as a research probe. The accumulation of 2-DG-6P is directly proportional to the rate of glucose uptake by the cell. taylorandfrancis.com By using a radiolabeled version of 2-DG, such as 2-Deoxy-D-glucose-[1,2,3H(N)], researchers can accurately measure and visualize regional glucose utilization.
The development of 2-DG as a research tool has a rich history. Initially recognized as an antagonist of glucose metabolism in the early 1950s, its potential for studying metabolic processes quickly became apparent. researchgate.net The synthesis of radiolabeled versions, including tritiated and carbon-14 labeled 2-DG, revolutionized the study of glucose metabolism in animal models. wikipedia.org These tracers allowed for detailed autoradiographic mapping of glucose uptake in various tissues, particularly the brain. wikipedia.orgnih.gov
A significant advancement in the application of 2-DG came with the development of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) in 1976. researchgate.net This positron-emitting analog of 2-DG is widely used in Positron Emission Tomography (PET) scanning to image glucose metabolism in living humans, with major applications in oncology, neurology, and cardiology. nih.govresearchgate.net2dg.orgsnmjournals.org
The tritiated form, 2-Deoxy-D-glucose-[1,2,3H(N)], offers specific advantages for certain research applications. The lower energy and shorter path of tritium's beta emissions provide higher resolution in autoradiography compared to ¹⁴C-labeled 2-DG. nih.govdntb.gov.ua This allows for more precise localization of metabolic activity within fine anatomical structures, such as different nuclei in the brain. nih.gov
Interactive Data Table: Properties of Radiolabeled Glucose Analogs
| Radiotracer | Isotope | Key Application | Imaging Modality | Resolution |
| 2-Deoxy-D-glucose-[1,2,3H(N)] | Tritium (³H) | High-resolution autoradiography of glucose uptake | Autoradiography | High |
| 2-Deoxy-D-glucose-[¹⁴C] | Carbon-14 (¹⁴C) | Quantitative autoradiography of glucose uptake | Autoradiography | Moderate |
| 2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) | Fluorine-18 (¹⁸F) | In vivo imaging of glucose metabolism | PET Scan | Low |
Interactive Data Table: Research Applications of 2-DG and its Analogs
| Research Area | Key Findings with 2-DG |
| Cancer Biology | Inhibits glycolysis, leading to energy depletion and cell death in cancer cells. nih.govresearchgate.net Increases oxidative stress and induces autophagy. nih.govresearchgate.net |
| Neuroscience | Maps brain activity by measuring glucose uptake in different brain regions. nih.gov Provides insights into the metabolic changes associated with neurological disorders. plos.org |
| Virology | Has shown potential antiviral properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)-5,5-ditritio-6-tritiooxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1T2,9T |
InChI Key |
PMMURAAUARKVCB-LAACTLPNSA-N |
Isomeric SMILES |
[3H]C1([C@H]([C@@H]([C@H](OC1O[3H])CO)O)O)[3H] |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Molecular Mechanisms of 2 Deoxy D Glucose Action in Cellular Metabolism
Cellular Uptake and Initial Phosphorylation of 2-Deoxy-D-glucose
The entry of 2-Deoxy-D-glucose into the cell and its initial metabolic fate are critical to understanding its mechanism of action. These processes are mediated by the same transport proteins and enzymes that handle glucose.
Facilitated Transport via Glucose Transporter Proteins (e.g., GLUT1, GLUT3, GLUT4)
The primary mechanism for 2-Deoxy-D-glucose uptake into cells is through facilitated diffusion mediated by glucose transporter (GLUT) proteins. nih.gov These integral membrane proteins facilitate the movement of glucose and its analogs across the cell membrane down a concentration gradient. wikipedia.orgyoutube.com Several GLUT isoforms are involved in this process, with GLUT1, GLUT3, and GLUT4 being particularly significant. nih.govyoutube.com
GLUT1: This transporter is widely expressed and responsible for basal glucose uptake in many cell types, including erythrocytes and the cells of the blood-brain barrier. guidetopharmacology.org
GLUT3: Predominantly found in neurons, GLUT3 has a high affinity for glucose, ensuring a constant supply to the brain. youtube.comnih.gov
GLUT4: This isoform is characteristic of insulin-sensitive tissues like muscle and adipose tissue, where its translocation to the cell surface is stimulated by insulin (B600854). nih.govyoutube.com
The affinity of these transporters for 2-Deoxy-D-glucose varies. For instance, studies have shown different Michaelis-Menten constants (Km) for 2-deoxyglucose uptake among GLUT isoforms, with GLUT3 exhibiting a particularly high affinity. nih.gov Cells with higher rates of glucose uptake, such as many types of cancer cells, consequently exhibit a higher uptake of 2-Deoxy-D-glucose. wikipedia.orgyoutube.com This preferential uptake is a key aspect of its application in research.
Active Transport Mechanisms (e.g., SGLT transporters)
In addition to facilitated diffusion, active transport mechanisms can also contribute to the cellular uptake of 2-Deoxy-D-glucose, although this is a less predominant pathway. nih.gov Sodium-glucose cotransporters (SGLTs) are a family of transporters that move glucose against a concentration gradient by coupling its transport to the electrochemical gradient of sodium ions. youtube.comnih.gov While some studies suggest that 2-Deoxy-D-glucose can be a substrate for SGLT transporters, other research indicates a lack of interaction, particularly with the apical SGLT in renal epithelial cells. nih.govnih.gov This suggests that the role of SGLT in 2-Deoxy-D-glucose transport may be cell-type specific.
Hexokinase-Mediated Phosphorylation to 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P)
Once inside the cell, 2-Deoxy-D-glucose is a substrate for hexokinase, the enzyme that catalyzes the first committed step of glycolysis. patsnap.comproteopedia.org Hexokinase transfers a phosphate (B84403) group from ATP to the 6-hydroxyl group of the sugar. wikipedia.orgproteopedia.org In the case of 2-Deoxy-D-glucose, this reaction yields 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P). patsnap.comnih.gov
This phosphorylation is a crucial step in the mechanism of 2-Deoxy-D-glucose action for two primary reasons:
Intracellular Trapping: The addition of the charged phosphate group prevents 2-DG-6-P from readily crossing the cell membrane, effectively trapping it within the cell. nih.govwikipedia.org
Metabolic Blockade: Unlike glucose-6-phosphate, which is subsequently isomerized to fructose-6-phosphate (B1210287), 2-DG-6-P cannot be further metabolized in the glycolytic pathway. patsnap.comtaylorandfrancis.com
The accumulation of 2-DG-6-P is directly proportional to the amount of 2-Deoxy-D-glucose taken up by the cell. taylorandfrancis.com
Inhibition of Glycolytic Metabolism by 2-Deoxy-D-glucose-6-phosphate Accumulation
The intracellular accumulation of 2-DG-6-P is the central event that leads to the disruption of glycolysis and cellular bioenergetics.
Competitive Inhibition of Phosphoglucose (B3042753) Isomerase
The primary target of 2-DG-6-P's inhibitory action is phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase. wikipedia.orgpnas.orgwikipedia.org This enzyme catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, the second step of glycolysis. wikipedia.org 2-DG-6-P acts as a competitive inhibitor of PGI, meaning it binds to the active site of the enzyme, preventing the binding of the natural substrate, glucose-6-phosphate. wikipedia.orgpnas.org This competitive inhibition effectively blocks the glycolytic pathway at this crucial step. patsnap.comnih.gov
The structural difference between 2-Deoxy-D-glucose and glucose, specifically the absence of the hydroxyl group at the C-2 position, is the reason why 2-DG-6-P cannot be isomerized to fructose-6-phosphate. nih.govtaylorandfrancis.com This leads to a bottleneck in the glycolytic pathway.
Disruption of ATP Synthesis and Cellular Bioenergetics
The inhibition of glycolysis by the accumulation of 2-DG-6-P has profound consequences for cellular energy production. Glycolysis is a major source of ATP, the primary energy currency of the cell. amazonaws.com By blocking the glycolytic flux, 2-Deoxy-D-glucose leads to a reduction in ATP synthesis. patsnap.comamazonaws.com
This depletion of ATP can have several downstream effects:
Feedback Inhibition of Hexokinase: The accumulation of 2-DG-6-P can also lead to feedback inhibition of hexokinase, further reducing the phosphorylation of both glucose and 2-Deoxy-D-glucose. patsnap.compnas.org
Activation of AMP-activated Protein Kinase (AMPK): A decrease in the ATP/AMP ratio activates AMPK, a key sensor of cellular energy status. nih.gov
Induction of Cellular Stress: The disruption of energy metabolism can induce cellular stress, including oxidative stress and the unfolded protein response. patsnap.comnih.gov
While the inhibition of glycolysis is a primary mechanism, it is important to note that the full extent of 2-Deoxy-D-glucose's effects on cell growth and viability may not be solely explained by a reduction in ATP levels. pnas.org Nevertheless, the disruption of ATP synthesis remains a critical consequence of its action.
| Transporter/Enzyme | Role in 2-Deoxy-D-glucose Metabolism | Key Characteristics |
| GLUT1, GLUT3, GLUT4 | Facilitated diffusion of 2-DG into the cell | Mediate uptake down a concentration gradient. Expression levels vary by cell type. nih.govyoutube.comguidetopharmacology.orgnih.gov |
| SGLT Transporters | Potential for active transport of 2-DG | Couples transport to the sodium gradient. Role in 2-DG uptake may be cell-type dependent. nih.govnih.gov |
| Hexokinase | Phosphorylates 2-DG to 2-DG-6-P | Traps the compound intracellularly and initiates the metabolic block. patsnap.comproteopedia.org |
| Phosphoglucose Isomerase (PGI) | Competitively inhibited by 2-DG-6-P | Blocks the second step of glycolysis, leading to the accumulation of 2-DG-6-P. wikipedia.orgpnas.orgwikipedia.org |
Interference with Protein N-Glycosylation Pathways
One of the critical, non-glycolytic effects of 2-Deoxy-D-glucose is its potent interference with the N-linked glycosylation of proteins, a crucial process for proper protein folding, stability, and function.
2-Deoxy-D-glucose is a structural analog of D-glucose, characterized by the replacement of the hydroxyl group at the C-2 position with a hydrogen atom. wikipedia.org This modification, however, also makes it a structural mimic of D-mannose, as the elimination of the C-2 hydroxyl group from either D-glucose or D-mannose results in the same 2-DG compound. nih.govresearchgate.netmdpi.com This dual mimicry allows 2-DG to interfere with the metabolic pathways of both sugars. nih.govmdpi.com
Specifically, due to its resemblance to mannose, 2-DG competitively inhibits N-linked glycosylation. wikipedia.orgaacrjournals.orgyoutube.comnih.gov This process involves the synthesis of dolichol-linked oligosaccharides (LLOs), which are precursors for the sugar moieties transferred to nascent polypeptide chains in the endoplasmic reticulum. researchgate.net Mannose is a primary component of these LLOs. nih.gov 2-DG disrupts this pathway by competing with mannose for incorporation into the growing oligosaccharide chains. nih.govresearchgate.net This competition leads to the formation of abnormal LLOs. For instance, studies in breast cancer cells have shown that 2-DG treatment results in the appearance of an abnormal Man7GlcNAc2 structure on both LLOs and mature N-linked glycoproteins. nih.gov This aberrant glycosylation can be reversed by the addition of exogenous D-mannose, which outcompetes 2-DG and restores the normal synthesis of glycoproteins, a phenomenon that does not affect the glycolytic inhibition by 2-DG. nih.govnih.govaai.orgresearchgate.net
| Feature | Description | Key Research Findings | References |
| Structural Analogy | The hydroxyl group at the C-2 position is replaced by hydrogen, making 2-DG a mimic of both D-glucose and D-mannose. | Elimination of the C-2 hydroxyl from either D-glucose or D-mannose yields 2-DG. | wikipedia.orgnih.govresearchgate.netmdpi.com |
| Competitive Inhibition | 2-DG competes with D-mannose for enzymes involved in the N-linked glycosylation pathway. | 2-DG interferes with mannose metabolism and gets fraudulently incorporated into dolichol-pyrophosphate-linked oligosaccharides. | nih.govaacrjournals.orgresearchgate.net |
| Aberrant Glycosylation | The incorporation of 2-DG leads to truncated or abnormal oligosaccharide precursors. | Leads to the formation of abnormal Man7GlcNAc2 structures on glycoproteins and LLOs. | nih.gov |
| Reversibility | The effects of 2-DG on N-glycosylation can be reversed by the addition of excess D-mannose. | Exogenous mannose restores normal N-linked glycosylation and cell surface expression of glycoproteins, even in the presence of 2-DG. | nih.govnih.govaai.org |
The disruption of N-linked glycosylation by 2-DG leads to the synthesis of improperly folded or unfolded glycoproteins. biorender.com The accumulation of these aberrant proteins within the lumen of the endoplasmic reticulum triggers a state of cellular stress known as ER stress. wikipedia.orgaacrjournals.orgnih.govnih.gov To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). nih.govwsu.edunih.gov
The UPR aims to restore ER homeostasis by upregulating the expression of molecular chaperones that assist in protein folding, inhibiting general protein synthesis to reduce the protein load, and enhancing the degradation of misfolded proteins. researchgate.net Key markers of 2-DG-induced ER stress and UPR activation include the increased expression of glucose-regulated proteins (GRPs) such as GRP78 (also known as BiP) and GRP94. nih.govresearchgate.netaacrjournals.org These chaperones are critical for recognizing and binding to unfolded proteins.
Research has consistently demonstrated that 2-DG treatment leads to a significant upregulation of GRP78 and GRP94 in various cell types. aacrjournals.orgnih.govresearchgate.net Furthermore, 2-DG induces the phosphorylation of PERK (Protein kinase RNA-like endoplasmic reticulum kinase) and its downstream target eIF2α (eukaryotic initiation factor 2 alpha), which attenuates global protein translation. aacrjournals.org If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. This switch is often mediated by the induction of the transcription factor C/EBP homologous protein (CHOP), also known as GADD153. researchgate.netaacrjournals.org The induction of CHOP is a hallmark of terminal ER stress and is observed in multiple cell lines following exposure to 2-DG. nih.govaacrjournals.org
| UPR Marker | Function/Role in 2-DG Induced Stress | Experimental Observations | References |
| GRP78 (BiP) / GRP94 | Molecular chaperones that bind to unfolded proteins to prevent aggregation and assist in proper folding. Their upregulation is a primary indicator of ER stress. | 2-DG treatment significantly increases the levels of GRP78 and GRP94. This induction is reversible with the addition of mannose. | aacrjournals.orgnih.govnih.govresearchgate.netaacrjournals.org |
| PERK / p-eIF2α | PERK is an ER transmembrane kinase that, upon activation, phosphorylates eIF2α. This leads to a general attenuation of protein synthesis, reducing the load on the ER. | 2-DG induces the phosphorylation of both PERK and eIF2α in endothelial cells. | aacrjournals.org |
| CHOP (GADD153) | A pro-apoptotic transcription factor induced during severe or prolonged ER stress. It mediates apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones. | 2-DG effectively induces the upregulation of CHOP/GADD153, particularly in cells sensitive to its toxic effects under normoxia. | nih.govresearchgate.netaacrjournals.org |
| IRE1α / XBP1 | IRE1α is another ER stress sensor that, when activated, splices XBP1 mRNA. Spliced XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. | Multitranscript analysis shows that genes linked to the IRE1α-XBP1 pathway are modulated by 2-DG treatment. | nih.gov |
Modulation of Cellular Redox State and Oxidative Stress Responses
Beyond its effects on glycosylation, 2-DG significantly impacts the cellular redox balance, primarily by disrupting thiol metabolism and affecting the levels of key reducing equivalents.
Exposure to 2-DG has been shown to cause significant disruptions in intracellular thiol metabolism, a critical component of the cellular antioxidant defense system. nih.gov Research indicates that treatment with 2-DG leads to a marked decrease in the intracellular content of total glutathione (B108866) (GSH), the most abundant non-protein thiol in cells. nih.gov Glutathione plays a central role in detoxifying reactive oxygen species (ROS) and maintaining a reducing intracellular environment.
The depletion of the glutathione pool by 2-DG contributes to a state of metabolic oxidative stress. nih.govresearchgate.net This effect can be mitigated by the simultaneous administration of the thiol antioxidant N-acetylcysteine (NAC). nih.govresearchgate.net NAC serves as a precursor for the synthesis of cysteine, a rate-limiting substrate for glutathione synthesis. Studies have shown that treatment with NAC can partially reverse the 2-DG-induced decrease in total glutathione content and augment intracellular cysteine levels, thereby protecting cells from 2-DG-induced cytotoxicity. nih.gov These findings support the hypothesis that the cellular effects of 2-DG are mediated, at least in part, through perturbations in thiol metabolism. nih.govnih.gov
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) is a fundamental reducing equivalent in cells, essential for antioxidant defense and various anabolic pathways. It is the primary electron donor for glutathione reductase, which regenerates reduced glutathione (GSH) from its oxidized form (GSSG). A major source of cellular NADPH is the pentose (B10789219) phosphate pathway (PPP), a branch of glucose metabolism.
By inhibiting glycolysis, 2-DG can indirectly limit the flux of glucose-6-phosphate into the PPP, thereby reducing the generation of NADPH. youtube.comnih.gov This depletion of NADPH can lead to a "collapse" in the cell's reductive capacity, resulting in what is termed disulfide stress. nih.gov This is characterized by an accumulation of oxidized molecules, such as GSSG and cystine. nih.gov The resulting oxidative stress can further exacerbate cellular damage and contribute to the biological effects of 2-DG. youtube.com
Methodologies for Utilizing 2 Deoxy D Glucose 1,2,3h N in Research
Radiometric Glucose Uptake Assays in Cellular Models
Radiometric assays using 2-Deoxy-D-glucose-[1,2,3H(N)] are a cornerstone for studying glucose metabolism at the cellular level. These assays provide a sensitive and quantitative measure of glucose transport into various cell types, offering insights into metabolic regulation under different physiological and pathological conditions.
In Vitro Protocols for Measuring 2-Deoxy-D-glucose Uptake
The fundamental principle of in vitro 2-Deoxy-D-glucose-[1,2,3H(N)] uptake assays involves incubating cells with the radiolabeled tracer and then measuring the amount of radioactivity incorporated into the cells. This provides a direct measure of the rate of glucose transport.
A general protocol for cultured cells involves the following steps:
Cell Culture: Cells of interest (e.g., cultured cells, lymphocytes, adipocytes, muscle cells) are grown in appropriate culture media and conditions. sigmaaldrich.com For certain cell types like 3T3-L1 adipocytes, differentiation is induced prior to the assay. researchgate.net
Pre-incubation: Cells are typically washed and pre-incubated in a glucose-free buffer to deplete intracellular glucose stores and create a concentration gradient that favors the uptake of the tracer.
Initiation of Uptake: The uptake period is initiated by adding a solution containing a known concentration of 2-Deoxy-D-glucose-[1,2,3H(N)]. This solution may also contain other substances, such as insulin (B600854), to study their effects on glucose transport. nih.gov
Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove any unincorporated tracer.
Cell Lysis and Scintillation Counting: The cells are then lysed to release the intracellular contents, including the trapped 2-Deoxy-D-glucose-6-phosphate-[1,2,3H(N)]. The radioactivity is then quantified using a liquid scintillation counter. nih.gov
Specific Cell Types:
Cultured Cells: A wide variety of cultured cell lines are used to study glucose uptake. For instance, studies have investigated the uptake of tritiated 2-deoxy-D-glucose in cultured rat Schwann cells and various malignant cell lines. nih.govnih.gov
Lymphocytes: The effect of factors like glucoprivation on lymphocyte reactivity can be assessed by measuring 2-deoxy-D-glucose uptake. nih.gov Studies have shown that 2-DG administration can modulate T-lymphocyte function. nih.govnih.gov
Adipocytes: Differentiated adipocytes, such as 3T3-L1 cells, are a common model for studying insulin-stimulated glucose uptake. researchgate.net
Muscle Cells: Cultured human muscle cells have been used to study hexose (B10828440) uptake, revealing that at certain concentrations, phosphorylation, rather than transport, is the rate-limiting step. nih.gov This highlights the importance of understanding the kinetics of both transport and phosphorylation in interpreting uptake data.
Quantification of Intracellular Radioactivity via Liquid Scintillation Counting
Liquid scintillation counting is the standard method for quantifying the amount of 2-Deoxy-D-glucose-[1,2,3H(N)] taken up by cells. After the uptake assay, cells are lysed, and the lysate is mixed with a scintillation cocktail in a vial. nih.gov The tritium (B154650) atoms in the radiolabeled glucose analog emit beta particles, which excite the scintillator molecules in the cocktail, causing them to emit photons of light. A liquid scintillation counter detects these light flashes and quantifies them as counts per minute (CPM) or disintegrations per minute (DPM). The amount of radioactivity is directly proportional to the amount of 2-Deoxy-D-glucose-[1,2,3H(N)] that was transported into the cells. The data is often normalized to the protein content of the cell lysate to account for variations in cell number. nih.gov
Assessment of Glucose Utilization in Biological Systems
Beyond cellular models, 2-Deoxy-D-glucose-[1,2,3H(N)] is invaluable for assessing glucose utilization in whole organisms, providing tissue-specific information that is crucial for understanding systemic metabolism.
In Vivo Protocols for Tissue-Specific Glucose Utilization in Animal Models (e.g., mice)
In vivo studies using animal models, such as mice, allow for the investigation of glucose utilization in different tissues under various physiological states. A common protocol involves the following: nih.govnih.gov
Animal Preparation: Mice are often fasted to establish a baseline metabolic state. nih.gov
Injection of Tracer: A solution containing 2-Deoxy-D-glucose-[1,2,3H(N)] is administered, typically via intraperitoneal or intravenous injection. nih.gov In some protocols, insulin is co-injected to study its effect on glucose uptake in different tissues. nih.gov
Blood Sampling: Blood samples may be collected at timed intervals to determine the plasma concentration of the tracer and glucose.
Tissue Collection: After a specific time, the animal is euthanized, and various tissues of interest (e.g., muscle, brown adipose tissue, brain) are rapidly collected. nih.govnih.gov
Tissue Processing: The tissues are processed to separate the phosphorylated tracer (2-DG-6P) from the unphosphorylated form. nih.gov This allows for the calculation of glucose utilization. nih.gov
Radioactivity Measurement: The radioactivity in the tissue extracts is quantified using liquid scintillation counting.
This method has been used to demonstrate that insulin-sensitive tissues exhibit characteristic increases in glucose uptake rates. nih.gov It's important to note that some studies have shown that 2-deoxy-D-glucose can be incorporated into glycogen, which could lead to an underestimation of glucose uptake if not accounted for. nih.govnih.gov
Below is a table summarizing representative data on glucose utilization in different mouse tissues.
| Tissue | Condition | Glucose Utilization (ng/mg of tissue weight) |
| Muscle | Basal | Data not available in provided search results |
| Muscle | Insulin-stimulated | Data not available in provided search results |
| Brown Adipose Tissue (BAT) | Basal | Data not available in provided search results |
| Brown Adipose Tissue (BAT) | Insulin-stimulated | Data not available in provided search results |
| This table is for illustrative purposes. Specific values can be found in the cited research articles. |
Autoradiographic Techniques for Tissue Distribution and Localization
Autoradiography provides a powerful visual representation of the spatial distribution of 2-Deoxy-D-glucose-[1,2,3H(N)] within tissues. This technique allows researchers to identify specific regions or even individual cells with high rates of glucose uptake.
The process involves:
Administration of Tracer: The animal is administered 2-Deoxy-D-glucose-[1,2,3H(N)] as in the in vivo protocols described above.
Tissue Sectioning: After a set time, the animal is euthanized, and the brain or other organs are removed and frozen. Thin sections of the tissue are then cut using a cryostat.
Exposure to Film or Emulsion: The tissue sections are mounted on slides and apposed to X-ray film or coated with a photographic emulsion. The radioactive emissions from the tritium expose the film or emulsion.
Development and Analysis: After an exposure period, the film or emulsion is developed, creating an autoradiogram where the darker areas correspond to regions of higher radioactivity and thus higher glucose uptake.
Using tritiated ([³H]) 2-deoxy-D-glucose offers improved autoradiographic resolution compared to carbon-14 (B1195169) ([¹⁴C]) labeled 2DG due to the lower energy and shorter path of tritium's beta emissions. nih.gov This allows for the detailed visualization of metabolic activity in specific brain nuclei and other fine structures. nih.gov
Integration of Autoradiography with Optical and Electron Microscopy for Cellular and Subcellular Analysis
To achieve an even higher level of resolution, autoradiography can be combined with microscopy techniques.
Integration with Optical Microscopy: After developing the autoradiogram, the underlying tissue section can be stained (e.g., with Nissl stain) and examined under a light microscope. nih.gov This allows for the direct correlation of areas of high glucose uptake with specific anatomical structures.
Integration with Electron Microscopy: For subcellular localization, electron microscopy autoradiography can be employed. This technically demanding method involves coating ultrathin tissue sections with a fine-grain photographic emulsion. After exposure and development, the tissue can be viewed with an electron microscope, allowing for the identification of silver grains (indicating the presence of the radiolabel) over specific organelles, such as mitochondria or synaptic terminals. This provides unparalleled detail about where glucose is being utilized within a cell. nih.gov
Biochemical and Molecular Biology Approaches
The application of 2-Deoxy-D-glucose-[1,2,3H(N)] extends to a variety of biochemical and molecular assays that provide detailed insights into cellular metabolism and its regulation. These methodologies allow researchers to dissect the intricate pathways of glucose metabolism and the cellular responses to metabolic stress.
Analysis of Glycolytic Enzyme Activities (e.g., Hexokinase, Phosphoglucose (B3042753) Isomerase, Pyruvate (B1213749) Kinase)
The introduction of 2-Deoxy-D-glucose (2-DG) into cellular systems directly impacts the initial steps of glycolysis. As a glucose analog, 2-DG is a substrate for hexokinase , the enzyme that catalyzes the first committed step of glycolysis. nih.govtocris.com The phosphorylation of 2-DG to 2-DG-6-phosphate by hexokinase leads to the competitive inhibition of this enzyme, as 2-DG-6-P cannot be readily processed by the subsequent enzyme in the pathway. tocris.comrndsystems.com
Hexokinase (HK) activity can be assessed using coupled enzymatic assays. One common method is a spectrophotometric assay where the production of ADP during the phosphorylation of glucose (or 2-DG) is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH). nih.gov The decrease in NADH absorbance at 340 nm is proportional to the hexokinase activity. sigmaaldrich.com
| Enzyme Assayed | Principle | Detection Method | Reference |
| Hexokinase | Coupled enzyme assay with G6PDH, measuring the rate of NADP+ reduction to NADPH. | Spectrophotometry (340 nm) | sigmaaldrich.com |
| Hexokinase | Coupled enzyme assay with pyruvate kinase and lactate dehydrogenase, measuring ADP production. | Spectrophotometry (340 nm) | nih.gov |
Phosphoglucose Isomerase (PGI) , the second enzyme in glycolysis, is also competitively inhibited by 2-DG-6P. tocris.comrndsystems.com PGI activity assays typically measure the conversion of fructose-6-phosphate (B1210287) to glucose-6-phosphate. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be quantified spectrophotometrically. nih.govcreativebiomart.netmybiosource.com
Determination of Metabolic Intermediates and Adenosine Triphosphate (ATP) Levels
Treatment with 2-DG significantly alters the landscape of intracellular metabolites. The inhibition of glycolysis by 2-DG and its phosphorylated form, 2-DG-6P, leads to a rapid depletion of cellular Adenosine Triphosphate (ATP) levels. nih.govnih.govsigmaaldrich.com This occurs because glycolysis is a primary source of ATP production, especially in rapidly proliferating cells or under hypoxic conditions. nih.gov
The levels of ATP and other metabolic intermediates can be quantified using various techniques, including:
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for metabolic fingerprinting, allowing for the simultaneous measurement of a wide range of metabolic intermediates. nih.gov Studies have used LC-MS to analyze the metabolic changes induced by 2-DG, confirming a significant drop in intracellular ATP concentration and alterations in other glycolytic metabolites like pyruvate and lactate. nih.gov
Enzymatic Assays: Specific enzymatic assays can be used to quantify individual metabolites. For example, ATP levels can be determined using luciferase-based assays, where the light produced is proportional to the ATP concentration.
| Metabolite | Method of Determination | Key Finding with 2-DG Treatment | Reference |
| ATP | Mass Spectrometry (LC-MS) | Extreme drop in intracellular ATP concentration. | nih.gov |
| ATP | Luciferase-based assays | Depletion of cellular ATP. | sigmaaldrich.com |
| Pyruvate | Mass Spectrometry (LC-MS) | Depletion of pyruvate. | nih.gov |
| Lactate | Mass Spectrometry (LC-MS) | Depletion of lactate. | nih.gov |
Detection and Quantification of Oxidative Stress Markers (e.g., Total Glutathione (B108866), Glutathione Disulfide)
The inhibition of glycolysis by 2-DG can induce metabolic oxidative stress. nih.gov This is partly because the pentose (B10789219) phosphate (B84403) pathway, which branches from glycolysis, is a major source of the reducing equivalent NADPH, essential for maintaining the reduced state of glutathione (GSH). Glutathione is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).
The levels of total glutathione and its oxidized form, glutathione disulfide (GSSG) , are key indicators of oxidative stress. An increase in the GSSG/GSH ratio signifies a shift towards a more oxidizing environment. These markers can be measured using:
Enzymatic Recycling Assays: These are common spectrophotometric or microplate reader-based methods. Total glutathione is measured by the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG is measured after the derivatization of GSH with a reagent like 2-vinylpyridine. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer high sensitivity and specificity for the separation and quantification of GSH, GSSG, and other thiols. nih.gov
Studies have shown that treatment with 2-DG leads to an accumulation of GSSG, indicating an increase in oxidative stress.
Evaluation of Glucose Transporter Protein Expression and Localization (e.g., Western Blotting, Immunocytochemistry)
The uptake of 2-Deoxy-D-glucose-[1,2,3H(N)] is mediated by glucose transporters (GLUTs). Investigating the expression and localization of these transporters is crucial for understanding the mechanisms of glucose uptake and the cellular response to metabolic inhibitors like 2-DG.
Western Blotting: This technique is used to quantify the expression levels of specific GLUT isoforms, such as GLUT1 and GLUT3. rsc.org Cell or tissue lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the GLUT protein of interest. Studies have shown that treatment with 2-DG can lead to an increased expression of GLUT1 in some cancer cell lines. nih.gov
Immunocytochemistry/Immunohistochemistry: These methods are used to visualize the localization of GLUT proteins within cells and tissues. nih.govjneurosci.orgnih.gov By using specific antibodies, researchers can determine the subcellular distribution of transporters, for instance, whether they are localized to the plasma membrane where they are active, or within intracellular compartments. For example, immunocytochemistry has been used to show that in the hypothalamus, GLUT1 is primarily found in glial cells and capillaries, while GLUT3 is mainly in neurons. nih.gov
| Technique | Purpose | Example Finding with 2-DG | Reference |
| Western Blotting | Quantify protein expression of glucose transporters (e.g., GLUT1). | Increased GLUT1 protein levels in breast cancer cells treated with 2-DG. | nih.gov |
| Immunocytochemistry | Visualize the cellular and subcellular localization of glucose transporters. | Co-localization of fluorescently labeled 2-DG dendrimers with neurons. | nih.gov |
| Immunohistochemistry | Determine the tissue distribution of glucose transporters (e.g., GLUT1, GLUT3). | GLUT1 in glia and capillaries; GLUT3 in neurons in the rat hypothalamus. | nih.gov |
Non-Radioactive Enzymatic Detection of 2-DG-6P via Colorimetric, Fluorometric, or Luminometric Methods
While 2-Deoxy-D-glucose-[1,2,3H(N)] is a valuable tool, the use of radioisotopes requires specialized facilities and handling procedures. Consequently, non-radioactive methods for detecting 2-DG and its phosphorylated product, 2-DG-6P, have been developed. These assays are often based on enzymatic reactions that produce a signal that can be measured using colorimetry, fluorometry, or luminometry.
The general principle of these assays involves the enzymatic oxidation of 2-DG-6P by a high concentration of G6PDH, which is coupled to the reduction of NADP+ to NADPH. The amount of NADPH produced is then quantified.
Colorimetric Methods: In these assays, the NADPH generated reduces a tetrazolium salt (like WST-1 or WST-8) to a colored formazan (B1609692) product, which can be measured using a spectrophotometer. nih.govrsc.orgresearchgate.net The intensity of the color is proportional to the amount of 2-DG-6P.
Fluorometric Methods: These assays utilize a probe that becomes fluorescent upon reduction by NADPH. This provides a highly sensitive method for quantifying 2-DG-6P. nih.gov
Luminometric Methods: These methods can also be employed by coupling the NADPH-generating reaction to a light-emitting system, offering another sensitive detection modality.
These non-radioactive methods provide a safer and more accessible alternative for high-throughput screening and other applications where the use of radioactivity is not feasible or desired.
Applications of 2 Deoxy D Glucose 1,2,3h N in Specific Academic Research Fields
Cancer Cell Metabolism Research
In oncology, 2-Deoxy-D-glucose-[1,2,3H(N)] is instrumental in elucidating the unique metabolic phenotype of cancer cells. Its ability to trace glucose uptake provides direct insight into the profound metabolic reprogramming that characterizes malignancy.
Investigation of Aerobic Glycolysis (Warburg Effect) in Malignant Cell Lines
A hallmark of many cancer cells is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. nih.gov This metabolic shift is believed to support the biosynthetic demands required for rapid cell proliferation by shunting glycolytic intermediates into anabolic pathways. nih.govyoutube.com
Research utilizing 2-Deoxy-D-glucose-[1,2,3H(N)] has been fundamental in studying this effect. Because tumor cells often overexpress glucose transporters (GLUTs) to meet their high energy demand, they exhibit a correspondingly high uptake of glucose analogs. dntb.gov.uacolab.ws The tritium (B154650) label on 2-Deoxy-D-glucose-[1,2,3H(N)] allows researchers to precisely quantify the rate of glucose uptake in various cancer cell lines. This measurement serves as a direct indicator of the extent of aerobic glycolysis, enabling comparisons between different tumor types, the effects of oncogenic mutations, and the response to potential therapeutic agents. tandfonline.comnih.gov This principle is also the foundation for the diagnostic imaging technique, Positron Emission Tomography (PET), which uses the fluorine-18 labeled analog ([¹⁸F]FDG) to visualize tumors based on their high glucose consumption. youtube.commarshallplan.at
Studies on Glycolysis Inhibition and its Impact on Cancer Cell Proliferation and Apoptosis Mechanisms in Preclinical Models
By competitively inhibiting hexokinase, the first rate-limiting enzyme of glycolysis, 2-Deoxy-D-glucose and its radiolabeled counterpart effectively block the glycolytic pathway. spandidos-publications.comnih.gov The intracellular accumulation of 2-deoxy-D-glucose-6-phosphate inhibits both hexokinase and phosphoglucose (B3042753) isomerase, leading to a depletion of cellular ATP and essential metabolic intermediates. dntb.gov.uanih.gov
Numerous preclinical studies have leveraged this inhibitory function to investigate the consequences of metabolic disruption on cancer cell fate. Research has shown that treatment with this glucose analog can slow cell growth and trigger apoptosis (programmed cell death) in a variety of cancer cells. nih.govresearchgate.net For instance, in a preclinical rat model of hepatocarcinogenesis, 2-Deoxy-D-glucose significantly delayed tumor development by decreasing cell proliferation and increasing apoptosis within the tumor tissue. spandidos-publications.com The use of 2-Deoxy-D-glucose-[1,2,3H(N)] in such studies allows for the correlation of compound uptake and retention with downstream effects on cell viability, providing a quantitative link between metabolic inhibition and anticancer activity.
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Rat Hepatocarcinoma | Significantly delayed hepatocarcinogenesis, decreased cell proliferation, and increased apoptosis in tumor tissue. | spandidos-publications.com |
| Human Glioma Cells | Treatment activated autophagy, a cellular stress response, and silencing of the eEF2K gene increased sensitivity to 2-Deoxy-D-glucose. | researchgate.net |
| Breast Cancer Cells (T47D and SKBR3) | In combination with doxorubicin and radiation, it decreased cell viability and enhanced sensitivity to radiotherapy. | nih.gov |
| Various Tumor Types (In Vitro and In Vivo) | Inhibits glycolysis, leading to ATP depletion, which can slow cell growth and facilitate apoptosis. | nih.gov |
Evaluation of Metabolic Reprogramming and Stress Responses within the Tumor Microenvironment, including Hypoxia
The tumor microenvironment (TME) is a complex and dynamic ecosystem containing cancer cells, stromal cells, and immune cells, often characterized by regions of low oxygen, or hypoxia. nih.gov Hypoxic tumor cells are particularly reliant on glycolysis for survival, as oxygen is required for the more efficient process of oxidative phosphorylation. nih.gov
2-Deoxy-D-glucose-[1,2,3H(N)] is a powerful tool for studying the metabolic adaptations within the TME. Its preferential uptake and trapping in highly glycolytic cells can delineate hypoxic regions within a tumor. researchgate.net Research has demonstrated that 2-Deoxy-D-glucose is selectively toxic to hypoxic cells, which are often resistant to conventional chemotherapy and radiotherapy. nih.govresearchgate.net Furthermore, studies indicate that hypoxia can enhance the cytotoxic effects of 2-Deoxy-D-glucose, making it a promising agent for targeting this aggressive cell population. spandidos-publications.com The compound also induces metabolic stress, which can impact the function of immune cells within the TME, highlighting its role in modulating the broader tumor ecosystem. bmbreports.org
Research on Combined Metabolic Inhibition Strategies and Synergistic Effects in Cancer Cell Lines
Given that 2-Deoxy-D-glucose primes cancer cells for damage by inducing metabolic stress, it is frequently investigated as an adjuvant to enhance the efficacy of other cancer therapies. tandfonline.com By depleting cellular energy reserves, it can impair the ability of cancer cells to repair the damage caused by chemotherapy or radiation. researchgate.net
Studies have shown synergistic effects when combining 2-Deoxy-D-glucose with various conventional treatments. For example, it has been shown to increase the cytotoxicity of cisplatin in head and neck cancer cells and improve the efficacy of adriamycin and paclitaxel in osteosarcoma and non-small cell lung cancer models. tandfonline.com In breast cancer cell lines, combining 2-Deoxy-D-glucose with doxorubicin and ionizing radiation led to a significant decrease in cell viability compared to any of the treatments alone. nih.gov These combination strategies aim to exploit the metabolic vulnerabilities of cancer cells to achieve greater tumor control and potentially reduce resistance to therapy. dntb.gov.uacolab.ws
| Combination Agent(s) | Cancer Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Ionizing Radiation | Cerebral Glioma | Radiosensitization of tumor tissues. | tandfonline.com |
| Cisplatin | Human Head and Neck Cancer Cells | Enhanced cytotoxicity via metabolic oxidative stress. | tandfonline.com |
| Adriamycin and Paclitaxel | Human Osteosarcoma and Non-Small Cell Lung Cancers (in vivo) | Increased treatment efficacy. | tandfonline.com |
| Doxorubicin and Ionizing Radiation | Breast Cancer Cells (T47D, SKBR3) | Enhanced cell death and increased sensitivity to radiation. | nih.gov |
Analysis of Autophagic Activation in Response to 2-Deoxy-D-glucose Treatment
Autophagy is a cellular process of self-digestion that is activated during periods of stress, such as nutrient deprivation, to provide an alternative source of energy and molecular building blocks. marshallplan.at Research has consistently shown that 2-Deoxy-D-glucose is a potent inducer of autophagy in cancer cells. nih.govnih.govnih.gov
Interestingly, studies have revealed that the primary trigger for this autophagic response is not the depletion of ATP from glycolysis inhibition. Instead, autophagy is mainly activated by the induction of endoplasmic reticulum (ER) stress. nih.govnih.gov This occurs because 2-Deoxy-D-glucose, due to its structural similarity to mannose, interferes with N-linked glycosylation, a critical process for protein folding that takes place in the ER. researchgate.netnih.gov This interference leads to an accumulation of unfolded proteins, triggering the unfolded protein response (UPR) and subsequent autophagy. researchgate.netnih.gov This autophagic response has been shown to be a protective mechanism for the cancer cells, helping them to survive the metabolic stress. nih.govnih.gov This finding suggests that combining 2-Deoxy-D-glucose with autophagy inhibitors could be a clinically useful strategy to enhance its anticancer effects. nih.govnih.gov
Neuroscience and Brain Metabolism Studies
The brain is a highly metabolic organ that relies almost exclusively on glucose for its energy needs. biorxiv.org The uptake of glucose is tightly coupled to neuronal activity. Therefore, tracing glucose utilization can provide a detailed map of brain function. 2-Deoxy-D-glucose-[1,2,3H(N)] and other labeled analogs are foundational tools in neuroscience for this purpose.
When administered, 2-Deoxy-D-glucose-[1,2,3H(N)] is transported across the blood-brain barrier and taken up by active brain cells, particularly neurons, in proportion to their glucose consumption. nih.gov Once inside the cell and phosphorylated, it becomes trapped. In preclinical animal studies, this allows for high-resolution mapping of local cerebral glucose utilization through autoradiography of brain tissue sections. This technique has been instrumental in identifying brain regions involved in specific sensory, motor, and cognitive processes.
More advanced, non-invasive imaging techniques have been developed based on this principle. Chemical exchange saturation transfer (CEST) MRI can be used to image the uptake and accumulation of unlabeled 2-Deoxy-D-glucose in the brain. biorxiv.orgnih.gov This method has been applied in animal models to study cerebral glucose metabolism in pathological conditions like ischemic stroke, where it can help delineate salvageable tissue (penumbra) from the infarct core. biorxiv.org Similarly, deuterium metabolic imaging (DMI) using a deuterium-labeled version of 2-Deoxy-D-glucose has been proposed as a non-radioactive alternative to PET scanning for mapping glucose uptake in the brain. escholarship.org These applications underscore the continued importance of 2-Deoxy-D-glucose as a molecular probe for investigating brain metabolism and function in both health and disease.
Cellular Uptake and Phosphorylation Kinetics in Neural Tissues (e.g., retina, visual cortex)
The high spatial resolution afforded by the tritium isotope makes 2-Deoxy-D-glucose-[1,2,3H(N)] particularly well-suited for detailed studies of neural tissues with complex laminar structures, such as the retina and visual cortex. nih.gov Research applications have specifically included the investigation of cellular uptake and phosphorylation processes in the guinea pig retina and the layer-specific labeling of the cat visual cortex following visual stimulation. revvity.comrevvity.com
The use of [3H]2-DG improves autoradiographic resolution compared to its carbon-14 (B1195169) ([14C]) counterpart because the lower energy and shorter path of tritium's beta emissions result in a sharper image. nih.gov This allows for the observation of differential metabolic labeling within individual nuclei or even portions of nuclei that would be unresolvable with [14C]2-DG. nih.gov Furthermore, the difference in uptake between gray matter and lipid-rich white matter is exaggerated in [3H]2-DG autoradiographs due to the greater absorption of tritium emissions by lipids, further enhancing the clarity of metabolically active gray matter structures. nih.gov
Mapping Regional Brain Glucose Metabolism and Functional Activity in Animal Models
A cornerstone application of radiolabeled 2-deoxy-D-glucose is the quantitative autoradiographic method to map regional brain glucose metabolism, which is tightly coupled to functional neural activity. researchgate.netibs.re.kr This technique is based on the principle that [3H]2-DG is transported into brain cells and phosphorylated by hexokinase to [3H]2-deoxyglucose-6-phosphate (2-DG6P). ibs.re.kr Because 2-DG6P is not significantly metabolized further, it becomes trapped in the cells, with its accumulation rate serving as a direct measure of glucose utilization. ibs.re.kr
This method has been widely applied in animal models to create detailed maps of brain activity under various experimental conditions. For instance, in studies of stress, [14C]2-deoxy-glucose autoradiography has been used to identify the neuroanatomical substrates of aggressive behavior. researchgate.net Research has shown that stress can significantly alter the basal brain energy metabolism in specific brain regions. researchgate.net In one study, quantification of 2-DG uptake revealed a significant stress effect in the amygdaloid nuclei of rats. researchgate.net This technique provides a powerful way to visualize and quantify functional changes across the entire brain in response to physiological, pharmacological, or environmental stimuli. researchgate.netsnmjournals.org The higher resolution of [3H]2-DG is particularly advantageous for localizing metabolic changes in small, complex brain structures like the hippocampus and hypothalamic regions. nih.gov
| Brain Region | Condition | Relative 2-DG Uptake (Quantified) | Statistical Significance (vs. Control) |
|---|---|---|---|
| Amygdaloid Nuclei (Global) | Control | Baseline | N/A |
| Amygdaloid Nuclei (Global) | Stress | Increased | P < 0.05 |
| Bed Nucleus of Stria Terminalis (BST) | Control | Baseline | N/A |
| Bed Nucleus of Stria Terminalis (BST) | Stress | Significantly Increased | P < 0.05 |
| Prefrontal Cortical Areas | Control | Baseline | N/A |
| Prefrontal Cortical Areas | Stress | No Significant Difference | N/S |
Research on Neurotrophic Factor Expression (e.g., BDNF) and Neural Activity Modulation
[3H]2-DG is also used to investigate the relationship between energy metabolism and the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). revvity.comrevvity.com BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. nih.govmdpi.com
Research has demonstrated a bidirectional relationship between BDNF and glucose metabolism. On one hand, BDNF treatment of cortical neurons leads to a marked increase in 2-DG uptake, indicating that the neurotrophin stimulates glucose utilization to meet the energy demands of neuronal differentiation and enhanced protein synthesis. nih.gov This effect is dependent on the activation of the TrkB receptor. nih.gov Conversely, modulating glucose metabolism can influence BDNF expression. Studies have shown that administering 2-DG to mice, which inhibits glycolysis, can induce an increase in BDNF expression in the hippocampus. nih.gov This suggests that cellular metabolic state is a key regulator of neurotrophic factor synthesis.
| Treatment Group | Measured Parameter | Outcome |
|---|---|---|
| Control (Saline) | Bdnf mRNA Expression | Baseline Level |
| 2-DG Injection | Bdnf mRNA Expression | Significantly Increased |
Metabolic Disorders Research
The use of [3H]2-DG is pivotal in studying the pathophysiology of metabolic disorders like insulin (B600854) resistance and polycystic ovary syndrome (PCOS), where dysregulated glucose transport is a key feature.
Assessment of Glucose Transport Dynamics in In Vitro and Ex Vivo Models of Insulin Resistance (e.g., Adipocytes, Skeletal Muscle Cells)
Skeletal muscle and adipose tissue are primary sites for insulin-mediated glucose disposal, and insulin resistance in these tissues is a hallmark of type 2 diabetes. nih.govmdpi.com [3H]2-DG uptake assays are a standard method to assess insulin sensitivity in cellular and tissue models. In these experiments, cells like 3T3-L1 adipocytes or cultured skeletal muscle myotubes are treated with varying concentrations of insulin, and the subsequent uptake of [3H]2-DG is measured. researchgate.netresearchgate.net
In models of insulin resistance, the ability of insulin to stimulate [3H]2-DG uptake is significantly diminished compared to control cells. researchgate.net For example, studies using differentiated 3T3-L1 adipocytes have employed [3H]2-DG to demonstrate how different culture conditions can impair insulin-stimulated glucose uptake, providing insights into the molecular mechanisms of insulin resistance. researchgate.net Similarly, research on cultured human skeletal muscle cells uses 2-deoxy-D-glucose uptake to show that impaired insulin action is a retained characteristic in cells from individuals with type 2 diabetes or their insulin-resistant relatives. researchgate.net These assays are critical for evaluating potential therapeutic compounds aimed at improving insulin sensitivity.
Studies on Glucose Uptake Regulation in Lymphocytes under Metabolic Perturbations (e.g., diabetes models, polycystic ovary syndrome models)
Recent research has extended the study of glucose metabolism to immune cells, such as lymphocytes, in the context of systemic metabolic diseases. Polycystic ovary syndrome (PCOS), for instance, is strongly associated with an increased risk of insulin resistance. nih.gov
| Patient Group | Parameter | Key Finding |
|---|---|---|
| Healthy Controls | Intracellular Radioactivity (cpm) | Baseline Level |
| PCOS Patients (Normoglycemic) | Intracellular Radioactivity (cpm) | Statistically significantly lower at all time points compared to controls |
*cpm = counts per minute, measured using a liquid scintillation counter.
Immunology and Cellular Stress Research
Beyond its role as a metabolic tracer, 2-Deoxy-D-glucose (2-DG) is used as a pharmacological agent to probe the links between glucose metabolism, immune responses, and cellular stress. As a glucose analog, 2-DG can competitively inhibit glycolysis. nih.gov As a mannose analog, it can also interfere with N-linked glycosylation, a crucial process for protein folding and function, thereby inducing endoplasmic reticulum (ER) stress. nih.govoncotarget.com
In immunology, 2-DG has been shown to attenuate cellular responses to proinflammatory cytokines like IL-6 by inhibiting the N-linked glycosylation of their receptors. nih.gov This deglycosylation prevents the receptor from binding to the cytokine and activating downstream inflammatory signals. nih.gov Administration of 2-DG in animal models has been found to reduce immunological responses in models of colitis and arthritis. nih.gov Furthermore, glucoprivation induced by 2-DG administration in mice leads to dose-dependent changes in the distribution and function of immune cells in the thymus and spleen. nasa.gov
In the context of cellular stress, 2-DG is known to induce both energy stress, by depleting ATP through glycolysis inhibition, and ER stress. oncotarget.com It has also been shown to cause significant metabolic oxidative stress in various cell types. nih.govresearchgate.net This is hypothesized to occur because restricting glucose metabolism limits the production of reducing equivalents (like NADPH) needed to detoxify reactive oxygen species. nih.govnih.gov These properties make 2-DG a valuable tool for studying how cells respond to metabolic challenges and for investigating therapies that exploit the heightened metabolic stress inherent in some diseases. oncotarget.com
Investigation of N-Linked Glycosylation's Role in Immune Cell Surface Protein Expression (e.g., NKG2D Ligands, Immune Checkpoints)
The process of N-linked glycosylation is crucial for the proper folding, stability, and function of many cell surface proteins, including those vital for immune recognition. The glucose analog 2-Deoxy-D-glucose (2-DG) has been instrumental in elucidating the role of this post-translational modification in the expression of immune-activating and inhibitory molecules.
Research has demonstrated that the surface expression of NKG2D ligands, such as MICA/B, which are recognized by NK cells and cytotoxic T lymphocytes, is dependent on N-linked glycosylation. nih.gov The use of 2-DG, an inhibitor of both glycolysis and N-linked glycosylation, potently prevents the surface expression of these ligands. nih.gov This inhibition occurs post-transcriptionally and can be reversed by the addition of D-mannose, confirming the specific role of N-linked glycosylation in this process. nih.gov Studies using tunicamycin, a selective inhibitor of N-linked glycosylation, further corroborate these findings by abolishing MICA/B surface expression. nih.gov
Furthermore, 2-DG has been shown to modulate the expression of immune checkpoint proteins. For instance, it can reduce the glycosylation and subsequent surface expression of PD-L1 and PD-1. mdpi.com This has significant implications for cancer immunotherapy, as targeting glycosylation could potentially enhance anti-tumor immune responses. mdpi.com
| Target Protein | Effect of 2-DG | Mechanism of Action | Key Findings |
|---|---|---|---|
| NKG2D Ligands (e.g., MICA/B) | Inhibition of surface expression | Inhibition of N-linked glycosylation | 2-DG prevents the appearance of NKG2D ligands on the cell surface, a process reversible by D-mannose. nih.gov |
| PD-1 | Reduced surface expression | Reduced N-linked glycosylation | Lower concentrations of 2-DG were found to decrease PD-1 expression on activated T cells. mdpi.comnih.gov |
| PD-L1 | Reduced surface expression | Reduced N-linked glycosylation | 2-DG can decrease the glycosylation and surface expression of the inhibitory immune checkpoint PD-L1. mdpi.com |
Analysis of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) in Immunological Contexts
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in its function lead to ER stress and the activation of the unfolded protein response (UPR), a signaling network aimed at restoring homeostasis. 2-Deoxy-D-glucose (2-DG) is a known inducer of ER stress due to its interference with N-linked glycosylation, a crucial step in protein folding. nih.govresearchgate.netbiorender.com
In immunological contexts, 2-DG has been used to study the interplay between metabolic stress, ER stress, and immune cell function. Treatment of immune cells like monocytes and monocyte-derived macrophages with 2-DG triggers a transcriptional program associated with the integrated stress response. nih.gov This includes the upregulation of key UPR markers such as GRP78/BiP, PERK, ATF4, and CHOP. nih.govresearchgate.net
The induction of ER stress by 2-DG has been shown to have various downstream effects on immune responses. For example, it can lead to the activation of autophagy, a cellular recycling process, as a protective mechanism to alleviate ER stress. nih.govresearchgate.net Furthermore, the UPR induced by 2-DG has been linked to altered cytokine production and can influence the sensitivity of cells to other stressors. nih.govwsu.edu
| Cell Type | Key UPR Markers Induced by 2-DG | Downstream Effects | Reference |
|---|---|---|---|
| Monocytes and Macrophages | GRP78/BiP, PERK, ATF4, CHOP, IRE1α, XBP1 | Activation of the integrated stress response to restore protein homeostasis. | nih.gov |
| Various Cancer Cell Lines (in immunological studies) | GRP78, CHOP | Activation of autophagy as a protective response against ER stress-mediated apoptosis. | nih.gov |
| Chondrocytes | Reduction of grp94 | Altered expression and activity of inflammatory mediators like COX-2. | nih.gov |
Studies on Anti-inflammatory Mechanisms at the Cellular Level
The glucose analog 2-Deoxy-D-glucose (2-DG) has been utilized to investigate the cellular mechanisms underlying inflammation and to explore its potential anti-inflammatory properties. By inhibiting glycolysis, 2-DG can modulate the metabolic state of immune cells, which is often reprogrammed during an inflammatory response.
One key area of research is the effect of 2-DG on macrophage polarization. Macrophages can adopt different functional phenotypes, with M2 macrophages generally associated with anti-inflammatory and tissue repair functions. Studies have shown that 2-DG can inhibit the polarization of macrophages towards the M2 phenotype by impairing glycolysis. nih.gov This effect is mediated through the activation of the AMPK-Hif-1α pathway. nih.gov
Furthermore, 2-DG has been shown to attenuate inflammatory responses by inducing the deglycosylation of proinflammatory cytokine receptors. nih.gov This leads to reduced cellular responses to cytokines such as IL-6, TNF-α, and IL-1β. nih.gov This mechanism has been demonstrated to be effective in animal models of inflammatory diseases, including inflammatory bowel disease and rheumatoid arthritis. nih.gov Additionally, dietary administration of 2-DG has been found to reduce endotoxemia-induced inflammation and oxidative stress. frontiersin.org
Endothelial Cell Biology
Development of In Vitro Assays for Detecting Endothelial Cell Damage Mechanisms
The tritium-labeled glucose analog, 2-deoxy-D-[1-3H]-glucose (3HDOG), has been effectively utilized to develop a sensitive in vitro assay for detecting endothelial cell damage. nih.gov This method involves radiolabeling endothelial cell monolayers with 3HDOG. nih.gov When the cells are damaged by various injurious agents, the release of the radiolabel into the culture medium can be measured, providing a quantifiable indicator of cell injury.
This 3HDOG release assay has been compared to other established methods for detecting cell damage, such as those using chromium-51, 3H-leucine, 3H-adenine, and lactate (B86563) dehydrogenase (LDH) release. nih.gov In these comparative studies, the 3HDOG assay consistently demonstrated greater sensitivity in detecting endothelial cell damage induced by various mechanisms, including toxic oxygen radicals, surface-active agents, and antibody-complement-mediated injury. nih.gov The assay's sensitivity allows for the detection of significant cell damage at lower concentrations of the injurious agent compared to the other methods. nih.gov
The mechanisms of injury can also be investigated using this assay. For instance, the efflux of 3HDOG from endothelial cells damaged by xanthine-xanthine oxidase or PMA-activated polymorphonuclear leukocytes was significantly reduced by superoxide dismutase and catalase, indicating that the damage was mediated by toxic oxygen radicals. nih.gov
Analysis of Dynamic Glucose Uptake, Intracellular Processing, and Efflux Mechanisms in Microvascular Endothelium
The radiolabeled glucose analog, [3H]-2-deoxyglucose ([3H]-2-DG), is a valuable tool for studying the dynamic processes of glucose transport and metabolism in microvascular endothelial cells. nih.gov Studies using human adipose-tissue microvascular endothelial cells (HAMEC) have shown that the uptake of [3H]-2-DG is primarily facilitated by the glucose transporters GLUT1 and GLUT3. nih.gov
Once inside the cell, a significant portion of the [3H]-2-DG is rapidly phosphorylated, and a smaller fraction is incorporated into glycogen, indicating that the transported glucose is readily available for cytosolic enzymes. nih.gov Interestingly, the intracellular [3H]-2-DG is not static; a portion of it is released from the cells over time. nih.gov This efflux process is slower than the initial uptake and is thought to involve the dephosphorylation of the intracellular phosphorylated [3H]-2-DG pool. nih.gov
By tracking the movement of [3H]-2-DG, researchers can gain insights into the complex handling of glucose by the microvascular endothelium, which is crucial for understanding blood-to-tissue solute delivery. nih.gov These studies have also highlighted differences in the uptake and processing of various glucose derivatives, such as the fluorescent analog 2-NBDG, which appears to be taken up via endocytosis rather than through glucose transporters. nih.gov
| Process | Key Findings with [3H]-2-DG | Implications |
|---|---|---|
| Uptake | Primarily mediated by GLUT1 and GLUT3 transporters. nih.gov | Identifies the primary pathways for glucose entry into endothelial cells. |
| Intracellular Processing | Over 80% is phosphorylated, and about 20% is incorporated into glycogen. nih.gov | Demonstrates rapid metabolic engagement of transported glucose. |
| Efflux | A fraction of intracellular [3H]-2-DG is released over time, with slower kinetics than uptake. nih.gov | Suggests a dynamic intracellular glucose pool and a mechanism for glucose release. |
Advanced Research Directions and Future Perspectives
Development and Characterization of Novel 2-Deoxy-D-glucose Analogs for Enhanced Research Applications
The quest for improved research tools has spurred the development and characterization of novel 2-Deoxy-D-glucose (2-DG) analogs. These new compounds aim to offer enhanced properties such as improved bioavailability, better targeting, and novel detection methods.
One promising area of development is the creation of prodrugs, such as WP1122 (3,6-di-O-acetyl-2-deoxy-d-glucose). nih.gov This acetylated analog is designed to be deacetylated by intracellular esterases, releasing 2-DG inside the cell. nih.gov This strategy aims to increase the half-life of 2-DG and improve its therapeutic and research efficacy. nih.gov Research has also focused on halogen-substituted D-glucose analogs, which have shown effectiveness in blocking glycolysis. nih.gov
Furthermore, the synthesis of fluorescent analogs, like CyNE 2-DG, a near-infrared (NIR) fluorescent derivative, allows for real-time imaging of glucose uptake in living cells without the need for radioisotopes. nih.gov Other developments include the synthesis of radiolabeled analogs for specific imaging techniques, such as ¹⁸F-labeled 2-deoxy-2-fluoro-D-glucose (¹⁸F-FDG) for Positron Emission Tomography (PET) and ¹⁴C-labeled versions for detailed metabolic studies. researchgate.net The exploration of these novel analogs is expanding the toolkit available to researchers for investigating glucose metabolism in various physiological and pathological contexts.
Key 2-DG Analogs and Their Characteristics
| Analog | Key Feature/Modification | Primary Application | Reference |
|---|---|---|---|
| WP1122 | Acetylated prodrug of 2-DG | Improved bioavailability and half-life | nih.gov |
| CyNE 2-DG | Near-infrared fluorescent tag | Real-time fluorescence imaging | nih.gov |
| ¹⁸F-FDG | Fluorine-18 radioisotope label | Positron Emission Tomography (PET) imaging | researchgate.net |
| ¹⁴C-2-fluoro-D-glucose | Carbon-14 (B1195169) radioisotope label | Detailed metabolic pathway analysis | researchgate.net |
| 2-halogen substituted D-glucose | Halogen substitution | Glycolysis inhibition studies | nih.gov |
| ²-azido-2-DG | Azido group substitution | Induction of oxidative stress | frontiersin.org |
| ⁶⁸Ga-DOTA-DG | Gallium-68 chelated to DOTA-glucosamine | µPET imaging | researchgate.nete-century.us |
Comparative Methodologies and Integration with Non-Radioactive Glucose Analogs (e.g., 2-NBDG) for In Vitro and In Vivo Research
The integration of radiolabeled tracers like 2-Deoxy-D-glucose-[1,2,3H(N)] with non-radioactive fluorescent analogs such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a growing trend in metabolic research. This comparative approach allows for a multi-faceted analysis of glucose uptake and metabolism.
While radiolabeled 2-DG assays are considered a gold standard for quantifying glucose uptake, fluorescent analogs like 2-NBDG offer the advantage of single-cell resolution and real-time imaging in living cells. nih.govpromega.ca However, studies have highlighted important differences between these analogs. The bulky fluorescent tag on 2-NBDG can alter its transport mechanism, with some research suggesting it can enter cells independently of known glucose transporters. nih.govplos.org Comparative studies have shown that while D-glucose can effectively compete with and inhibit the uptake of radiolabeled 2-DG, its inhibitory effect on 2-NBDG uptake is significantly less pronounced. mdpi.com
In vivo studies comparing fluorescent and radioisotope glucose analogs have revealed that while fluorescent molecules can accumulate in tumors, this may be due to factors like hydrophobic interactions rather than metabolic trapping, making radiolabeled biomolecules like ¹⁸F-FDG potentially more accurate for imaging metabolic phenomena. researchgate.netnih.govresearchgate.net Therefore, the integrated use of both types of analogs, leveraging the quantitative strength of radiolabeled compounds and the high-resolution imaging capabilities of fluorescent probes, provides a more comprehensive understanding of glucose metabolism.
Systems Biology Approaches to Elucidate Comprehensive Cellular Responses to 2-Deoxy-D-glucose Induced Metabolic Perturbations
Systems biology offers a powerful framework for understanding the complex and widespread cellular responses to the metabolic disruption caused by 2-Deoxy-D-glucose (2-DG). By inhibiting glycolysis, 2-DG triggers a cascade of effects that extend far beyond simple energy depletion. nih.govresearchgate.net
Metabolomic studies using techniques like capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) have been employed to create detailed profiles of the metabolic changes induced by 2-DG. jst.go.jpnih.gov These analyses have revealed that beyond the accumulation of 2-deoxy-D-glucose-6-phosphate (2DG6P), 2-DG treatment leads to the formation of other unique deoxy-metabolites and causes global alterations in cellular metabolism. jst.go.jpnih.gov For instance, research has shown that 2-DG can impact the pentose (B10789219) phosphate (B84403) pathway and lead to an increase in intermediates of this pathway. researchgate.net
Furthermore, 2-DG has been shown to interfere with N-linked glycosylation, a critical process for protein folding and function, leading to endoplasmic reticulum (ER) stress. mdpi.comijbcp.com The interplay between glycolysis inhibition and ER stress can vary depending on oxygen availability, with 2-DG preferentially inhibiting glycolysis in hypoxic conditions and disrupting glycosylation in normoxic conditions. nih.gov Systems biology approaches, by integrating metabolomic, proteomic, and transcriptomic data, are crucial for mapping these interconnected pathways and understanding the full spectrum of cellular responses to 2-DG-induced metabolic perturbations. researchgate.netresearchgate.net
Development of High-Throughput Screening Methodologies Employing Radiolabeled 2-Deoxy-D-glucose for Compound Discovery
The development of high-throughput screening (HTS) assays using radiolabeled 2-Deoxy-D-glucose ([³H]2-DG) is a significant advancement for drug discovery. nih.gov These assays enable the rapid testing of large compound libraries to identify molecules that modulate glucose uptake, a key process in many diseases, including cancer. nih.govmoleculardevices.com
Radioligand binding assays, a cornerstone of HTS, utilize high specific activity radiolabeled compounds to quantify receptor occupancy and affinity. nih.gov In the context of glucose metabolism, HTS assays with [³H]2-DG can be used to screen for inhibitors or enhancers of glucose transport. pubcompare.ai These methods are highly sensitive and quantitative, providing valuable data for lead optimization in drug development programs. nih.gov The automation of these assays further increases their efficiency, allowing for the screening of millions of compounds in a short period. youtube.com
The versatility of these HTS approaches allows for the direct comparison of the effects of various compounds on glucose uptake across multiple cell lines and under different experimental conditions. nih.gov This capability is crucial for identifying promising drug candidates that can then be further investigated for their therapeutic potential.
Refinement of In Vivo Tracer Kinetic Models for More Accurate Glucose Metabolism Quantification
Accurate quantification of glucose metabolism in vivo is essential for both research and clinical applications. The refinement of tracer kinetic models for 2-Deoxy-D-glucose (2-DG) and its analogs is an ongoing area of research aimed at improving the precision of these measurements.
Traditional models of 2-DG metabolism often involve multiple compartments to describe its transport, phosphorylation, and dephosphorylation. nih.gov For example, a six-compartment model has been developed to account for bidirectional tissue transport, phosphorylation, two-step dephosphorylation, phosphoisomerization, and conjugation to UDP and macromolecules. nih.gov Such detailed models, when fitted to experimental data, can provide accurate rate constants for these processes. nih.gov
More advanced modeling strategies are continuously being developed to enhance the clinical utility of PET imaging with tracers like ¹⁸F-FDG. whiterose.ac.ukresearchgate.net These include dual-time-point imaging and the development of more sophisticated compartmental models that can better describe the complex kinetics of tracer distribution and metabolism in different tissues. whiterose.ac.uk The goal of these refinements is to move beyond semi-quantitative measures like the Standardized Uptake Value (SUV) to more robust quantitative parameters that can provide a more accurate assessment of metabolic rates. researchgate.net The development of models that can be applied to individual patient data is a key step towards personalized medicine. physiology.org These advanced kinetic models are crucial for interpreting in vivo tracer studies and for gaining a deeper understanding of glucose metabolism in health and disease. numberanalytics.comnih.gov
Q & A
Q. What controls are essential for ensuring reproducibility in 2-Deoxy-D-glucose-[1,2,³H(N)]-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
